1-Bromo-4-iodonaphthalene

Cross-coupling Sequential synthesis Bond dissociation energy

1-Bromo-4-iodonaphthalene (CAS 63279-58-3) is a C₁₀H₆BrI hetero-dihalonaphthalene with a molecular weight of approximately 332.97 g/mol. It is a crystalline solid with a melting point range of 84–92 °C, depending on purity grade, and exhibits slight water solubility (3.6 g/L at 25 °C) with light and air sensitivity.

Molecular Formula C10H6BrI
Molecular Weight 332.96 g/mol
CAS No. 63279-58-3
Cat. No. B1276106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-iodonaphthalene
CAS63279-58-3
Molecular FormulaC10H6BrI
Molecular Weight332.96 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2I)Br
InChIInChI=1S/C10H6BrI/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H
InChIKeyHQHHKYXPFKHLBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-iodonaphthalene (CAS 63279-58-3): Core Physicochemical and Reactivity Profile for Sourcing Decision-Making


1-Bromo-4-iodonaphthalene (CAS 63279-58-3) is a C₁₀H₆BrI hetero-dihalonaphthalene with a molecular weight of approximately 332.97 g/mol . It is a crystalline solid with a melting point range of 84–92 °C, depending on purity grade, and exhibits slight water solubility (3.6 g/L at 25 °C) with light and air sensitivity . The compound's defining structural feature—bromine at C1 and iodine at C4 on the naphthalene scaffold—creates predictable, orthogonal reactivity in palladium-catalyzed cross-coupling reactions, enabling sequential functionalization that is not achievable with symmetrical dihalo analogs [1].

Reactivity Profile Reported orthogonal C-I (labile) and C-Br (robust) reactivity may support sequential Pd-catalyzed cross-coupling.
Workflow Fit Suzuki, Sonogashira, and Heck sequences without intermediate protecting-group strategies, based on C-I/C-Br differentiation.
Use Context Medicinal chemistry library diversification, OLED building-block synthesis, and bioconjugation probe design.

Why 1-Bromo-4-iodonaphthalene Cannot Be Replaced by 1,4-Dibromonaphthalene, 1-Chloro-4-iodonaphthalene, or 1,4-Diiodonaphthalene in Sequential Cross-Coupling Programs


Symmetrical 1,4-dihalonaphthalenes—such as 1,4-dibromonaphthalene (CAS 83-53-4) or 1,4-diiodonaphthalene (CAS 36316-83-3)—possess two chemically equivalent halogens, making regioselective mono-functionalization statistically inefficient and prone to statistical mixtures [1]. 1-Chloro-4-iodonaphthalene offers C-I/C-Cl differentiation but introduces a chlorine substituent whose C–Cl bond dissociation energy (~97 kcal/mol) renders it virtually inert under standard Suzuki or Sonogashira conditions, limiting the second coupling step to specialized, often lower-yielding protocols [2]. Only 1-bromo-4-iodonaphthalene provides a C-I bond (~57 kcal/mol) for facile first coupling and a C-Br bond (~71–81 kcal/mol) for a subsequent, equally reliable second coupling, both within standard palladium catalytic cycles [3]. This avoids the need for protecting group strategies, reduces step count, and improves overall yield in multi-step synthetic sequences.

1,4-Dibromonaphthalene
Two equivalent C-Br bonds lack chemoselectivity; statistical mixtures may reduce yield for asymmetric products.
1-Chloro-4-iodonaphthalene
C-Cl bond is largely inert under standard Suzuki/Sonogashira conditions, limiting the second coupling step.
1,4-Diiodonaphthalene
Two labile C-I bonds risk competitive bis-coupling, compromising mono-selectivity and increasing purification demands.

Quantitative Differentiation Evidence: 1-Bromo-4-iodonaphthalene vs. In-Class Comparators


C-I vs. C-Br Bond Dissociation Energy Gap Enables True Orthogonal Reactivity

The carbon–iodine bond in aryl iodides has a bond dissociation energy (BDE) of approximately 57 kcal/mol, whereas the carbon–bromine bond in aryl bromides has a BDE of approximately 71–81 kcal/mol [1][2]. For 1-bromo-4-iodonaphthalene, this translates into a >14 kcal/mol energy gap between the two reactive sites. In contrast, 1,4-dibromonaphthalene presents two identical C-Br bonds (~71–81 kcal/mol each), offering zero energetic differentiation and therefore no basis for chemoselective mono-coupling. 1,4-Diiodonaphthalene presents two identical, highly labile C-I bonds (~57 kcal/mol each), which leads to competitive bis-coupling and poor mono-selectivity. This BDE gap is the physical–chemical foundation for the orthogonal reactivity that enables sequential, high-yielding Suzuki–Miyaura, Sonogashira, or Heck reactions without intermediate protection.

C-I vs C-Br BDE Gap
Cross-study comparable
≥14 kcal/mol intra-molecular BDE difference (C-I ~57; C-Br ~71–81) vs. 0 kcal/mol for symmetrical 1,4-dihalonaphthalenes
Mechanistic basis for kinetically controlled sequential cross-coupling.
Reduces statistical mixtures; gas/solution-phase BDE from Blanksby & Ellison 2003, Luo 2003.
Cross-coupling Sequential synthesis Bond dissociation energy

Thermal Stability and Crystallinity Differentiate This Compound from Lower-Melting Symmetrical and Chlorinated Analogs

The melting point range of 1-bromo-4-iodonaphthalene (84–92 °C for >98% GC purity) is substantially higher than that of 1,4-dibromonaphthalene (80–84 °C) and 1-bromo-4-chloronaphthalene (62–67 °C) . The higher melting point reflects the greater molecular weight and stronger van der Waals interactions imparted by the iodine substituent, facilitating purification by recrystallization and reducing the risk of oiling out during workup. 1-Chloro-4-iodonaphthalene melts at a significantly lower temperature (approximately 62–67 °C), which complicates handling and may limit its use in applications requiring crystalline intermediates with well-defined thermal behavior. While 1,4-diiodonaphthalene melts higher (approximately 111 °C), it lacks the sequential coupling advantage.

Melting Point Range
Cross-study comparable
84–92 °C (≥98% GC purity grade)
Facilitates recrystallization purification and solid-state handling.
Higher than 1,4-dibromo analog; lower than 1,4-diiodo, supporting energy-efficient drying.
Thermal properties Crystallinity Material purification

Strategic Versatility in OLED Material Design Relative to Single-Halogen or Symmetrical Dihalo Building Blocks

1-Bromo-4-iodonaphthalene is explicitly designated as an OLED material by Thermo Scientific Chemicals (originally Alfa Aesar), with documented use in display and lighting technologies . The sequential coupling capability enables incorporation of two distinct chromophoric or charge-transporting units onto the rigid naphthalene core in a controlled, stepwise fashion. Using 1,4-dibromonaphthalene, such asymmetric functionalization would require statistical control or protection/deprotection sequences that reduce overall yield. 1-Bromo-4-chloronaphthalene, while possessing two different halogens, lacks the reactivity of the C–I bond for the first coupling, necessitating harsher conditions for the C–Cl activation that may degrade sensitive optoelectronic functionalities. No peer comparator among the 1,4-dihalonaphthalene family combines an easily activated C–I leaving group for the first diversification step with a reliably reactive C–Br group for the second.

OLED Building Block Utility
Class-level inference
Sequential C-I then C-Br coupling supports asymmetric donor-acceptor architecture on rigid naphthalene core.
Supports tuning of HOMO/LUMO and charge mobility in OLED R&D.
Designation as OLED material by Thermo Scientific; performance requires experimental validation.
OLED Organic electronics Building block

Commercial Purity and Analytical Specification Benchmarks Enable Direct Procurement Without Pre-Qualification

1-Bromo-4-iodonaphthalene is routinely available from multiple global suppliers at ≥98% purity by GC, with defined melting point specifications (84–89 °C or 88–92 °C depending on supplier) . In comparison, 1,4-diiodonaphthalene is less widely stocked and often listed at 95%+ purity, while 1-bromo-4-chloronaphthalene is commonly offered at 95% . The availability of lot-specific certificates of analysis (CoA), including NMR, HPLC, and GC data from suppliers such as Bidepharm and TCI, reduces the analytical burden on the end user. Price benchmarks at the 5 g scale indicate that 1-bromo-4-iodonaphthalene (£17–£31, Fluorochem; ~$27, Aladdin) is competitively positioned against 1,4-dibromonaphthalene ($12/5g, AKSci) when the cost of additional synthetic steps or statistical losses associated with symmetrical dihalides is considered .

Commercial Purity Standard
Supporting evidence
≥98% GC purity, CoA including NMR/HPLC/GC; multi-supplier availability
Reduces need for in-house purification prior to use in synthesis.
Lot-specific analytical documentation from Bidepharm, TCI, and others.
Purity specification Quality assurance Procurement

High-Value Application Scenarios Where 1-Bromo-4-iodonaphthalene Provides a Measurable Advantage


Sequential Cross-Coupling for Asymmetric 1,4-Diarylnaphthalene Libraries in Medicinal Chemistry

Medicinal chemistry programs targeting naphthalene-based kinase inhibitors or nuclear receptor modulators can exploit the orthogonal C–I/C–Br reactivity of 1-bromo-4-iodonaphthalene to generate diverse, unsymmetrically 1,4-disubstituted naphthalene libraries. The first Suzuki–Miyaura coupling at the C–I position proceeds selectively, leaving the C–Br site intact for a second diversification step with a different boronic acid partner [1]. This two-step, one-pot-capable sequence eliminates the statistical mixtures that would result from 1,4-dibromonaphthalene and avoids the aggressive conditions required to activate the C–Cl bond in 1-chloro-4-iodonaphthalene. The net effect is a higher probability of identifying structure–activity relationship (SAR) trends through cleaner, higher-yielding library production.

Asymmetric Naphthalene-Core OLED Emitters and Host Materials

In OLED materials design, the naphthalene core serves as a rigid, planar scaffold for tuning electron- and hole-transport properties. 1-Bromo-4-iodonaphthalene enables sequential Sonogashira or Suzuki coupling to install an electron-donating group (e.g., carbazole, triarylamine) at C4 via the C–I bond, followed by attachment of an electron-withdrawing group (e.g., pyridine, benzimidazole) at C1 via the C–Br bond . This asymmetric push–pull architecture is critical for achieving balanced charge injection and high external quantum efficiency (EQE). Competitor building blocks such as 1,4-dibromonaphthalene cannot achieve this asymmetric functionalization in a controlled, high-yield manner without additional synthetic manipulation.

Pharmaceutical Intermediate with Validated Synthetic Routes and Multi-Supplier Availability

1-Bromo-4-iodonaphthalene benefits from established synthetic routes—including the Sandmeyer-type conversion of 4-bromo-1-naphthylamine (yield ~85%) and halogen exchange from 1,4-dibromonaphthalene—that ensure supply chain resilience . With commercial availability from TCI, Thermo Fisher, Sigma-Aldrich, Fluorochem, Aladdin, and Bidepharm, procurement risk is diversified across multiple global vendors . For process chemistry teams scaling up from medicinal chemistry leads, the combination of published synthetic procedures and competitive multi-supplier pricing reduces sourcing bottlenecks compared to less widely stocked analogs such as 1,4-diiodonaphthalene.

Bioconjugation and Fluorescent Probe Development via Chemoselective Labeling

The differential halogen reactivity of 1-bromo-4-iodonaphthalene can be harnessed for sequential bioconjugation: the C–I site first reacts with a thiol- or amine-functionalized biomolecule under mild Pd-catalyzed conditions, while the C–Br site is reserved for subsequent attachment of a fluorescent reporter or affinity tag [2]. This chemoselective, two-step labeling strategy is inaccessible with 1,4-dibromonaphthalene and more challenging with 1-bromo-4-chloronaphthalene due to the low reactivity of the C–Cl bond under biocompatible aqueous conditions. The rigidity and photostability of the naphthalene core further support its use in fluorescence-based assays.

Application
Selection Property
Validation Focus
Asymmetric 1,4-diarylnaphthalene libraries (med chem)
Orthogonal C-I/C-Br reactivity for sequential Suzuki coupling
Stepwise diversification without statistical mixtures or protecting groups
OLED emitter & host material design
Sequential installation of donor and acceptor groups
HOMO/LUMO tuning and charge-injection balance assessment
Pharmaceutical intermediate synthesis
Reported synthetic routes and multi-supplier availability
Route robustness and supply-chain diversification
Bioconjugation & fluorescent probe development
Chemoselective C-I labeling with reserved C-Br handle
Mild aqueous Pd-catalyzed stepwise bioconjugation

Technical Documentation Hub

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